molecular formula C23H17NO4S B300597 5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-3-benzyl-1,3-thiazolidine-2,4-dione

5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-3-benzyl-1,3-thiazolidine-2,4-dione

Cat. No. B300597
M. Wt: 403.5 g/mol
InChI Key: ZOGZOYHEAHSWLG-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-3-benzyl-1,3-thiazolidine-2,4-dione, commonly known as TZD, is a synthetic compound with diverse biological activities. It belongs to the class of thiazolidinediones, which are known to exhibit anti-inflammatory, antidiabetic, and anticancer properties. TZD has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of TZD involves the activation of PPARγ, which regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell proliferation. TZD binds to PPARγ and induces conformational changes that allow for the recruitment of coactivators and the subsequent transcriptional activation of target genes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TZD are diverse and depend on the target tissue and disease state. In cancer cells, TZD induces cell cycle arrest and apoptosis, inhibits angiogenesis and metastasis, and modulates the immune response. In diabetes, TZD improves insulin sensitivity and glucose uptake, reduces inflammation, and promotes adipocyte differentiation. In neurodegenerative disorders, TZD exhibits neuroprotective and anti-inflammatory effects, reduces oxidative stress, and promotes neuronal survival.

Advantages and Limitations for Lab Experiments

The advantages of using TZD in lab experiments include its potent biological activity, relatively simple synthesis method, and diverse therapeutic applications. However, the limitations of using TZD in lab experiments include its potential toxicity, limited solubility, and variable bioavailability.

Future Directions

There are several future directions for TZD research, including the development of novel TZD analogs with improved potency and selectivity, the identification of new therapeutic targets for TZD, and the optimization of TZD formulations for enhanced bioavailability and reduced toxicity. Additionally, the potential use of TZD in combination with other drugs or therapies for synergistic effects should be explored. Overall, the diverse biological activities and therapeutic potential of TZD make it a promising candidate for further research and development in various diseases.

Synthesis Methods

The synthesis of TZD involves the condensation of 4-acetylphenylhydrazine with 2-furfural in the presence of glacial acetic acid, followed by the reaction with benzylidene malononitrile and thiosemicarbazide. The resulting product is then subjected to cyclization to obtain TZD. The synthesis method is relatively simple and efficient, making TZD a promising candidate for large-scale production.

Scientific Research Applications

TZD has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, TZD has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. TZD exerts its anticancer effects by inducing cell cycle arrest and apoptosis, inhibiting angiogenesis and metastasis, and modulating the immune response.
In diabetes research, TZD has been shown to improve insulin sensitivity and glucose uptake, making it a promising candidate for the treatment of type 2 diabetes. TZD works by activating peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
In neurodegenerative disorder research, TZD has been shown to exhibit neuroprotective and anti-inflammatory effects, making it a potential therapeutic agent for the treatment of Alzheimer's, Parkinson's, and Huntington's diseases.

properties

Product Name

5-{[5-(4-Acetylphenyl)-2-furyl]methylene}-3-benzyl-1,3-thiazolidine-2,4-dione

Molecular Formula

C23H17NO4S

Molecular Weight

403.5 g/mol

IUPAC Name

(5E)-5-[[5-(4-acetylphenyl)furan-2-yl]methylidene]-3-benzyl-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C23H17NO4S/c1-15(25)17-7-9-18(10-8-17)20-12-11-19(28-20)13-21-22(26)24(23(27)29-21)14-16-5-3-2-4-6-16/h2-13H,14H2,1H3/b21-13+

InChI Key

ZOGZOYHEAHSWLG-FYJGNVAPSA-N

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N(C(=O)S3)CC4=CC=CC=C4

SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=O)S3)CC4=CC=CC=C4

Origin of Product

United States

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